![molecular formula C19H29N3O3 B12844564 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyrrolo[3,2-C]azepine structure
Preparation Methods
The synthesis of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydropyrrolo[3,2-C]azepine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands .
Chemical Reactions Analysis
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups.
Scientific Research Applications
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-piperidone: A simpler compound used as a precursor in various syntheses.
N-Boc-4-oxo-L-proline methyl ester: Another derivative with applications in peptide synthesis.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-13-12-15-16(6-5-9-20-17(15)23)22(13)14-7-10-21(11-8-14)18(24)25-19(2,3)4/h12,14H,5-11H2,1-4H3,(H,20,23) |
InChI Key |
ILYZPGSWWRXMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)CCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


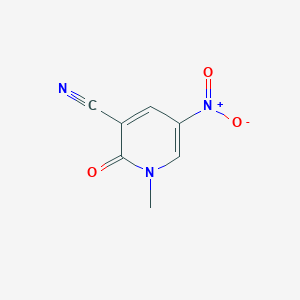
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)




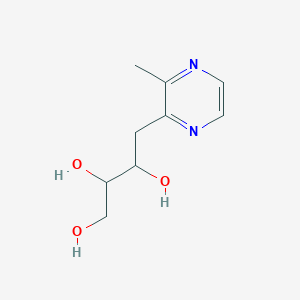


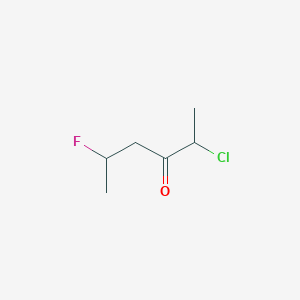
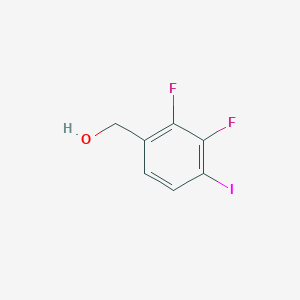
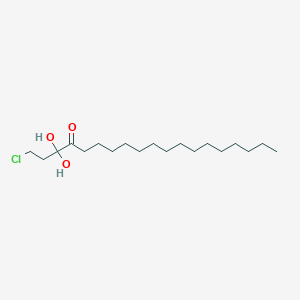
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)

